molecular formula C18H27ClN2O3 B8100915 trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide,monohydrochloride CAS No. 2749619-09-6

trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide,monohydrochloride

Cat. No.: B8100915
CAS No.: 2749619-09-6
M. Wt: 354.9 g/mol
InChI Key: ACQJGQDTEWZSLN-CTHHTMFSSA-N
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Description

trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, and a dihydrobenzo dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced into the cyclohexyl ring.

    Formation of the dihydrobenzo dioxine moiety: This can be synthesized through a series of condensation reactions.

    Coupling of the cyclohexyl and dihydrobenzo dioxine moieties: This step typically involves amide bond formation under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-N,N’-Dimethylcyclohexane-1,2-diamine: A related compound with similar structural features.

    N,N-Dimethylcyclohexylamine: Another compound with a cyclohexyl ring and dimethylamino group.

Uniqueness

trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, monohydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-19(2)14-6-4-5-7-15(14)20(3)18(21)13-8-9-16-17(12-13)23-11-10-22-16;/h8-9,12,14-15H,4-7,10-11H2,1-3H3;1H/t14-,15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJGQDTEWZSLN-CTHHTMFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342950
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2749619-09-6
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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